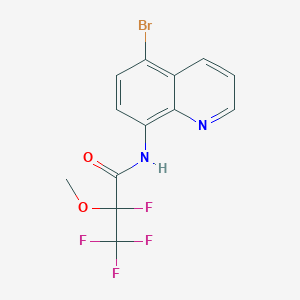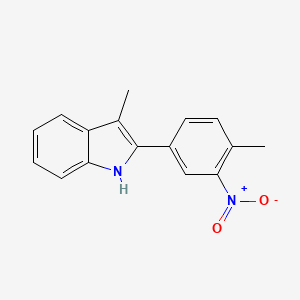![molecular formula C14H10N2O3S B5381025 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)
2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields. This compound is known for its unique properties, which make it a useful tool for scientific research.
Mécanisme D'action
The mechanism of action of 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole is not fully understood. However, it has been suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been suggested that this compound may interact with zinc ions in biological systems, which could explain its use as a fluorescent probe.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole have been studied in various systems. It has been found to induce apoptosis in cancer cells, and it has been shown to have an inhibitory effect on the growth of tumor cells. Additionally, this compound has been found to have a protective effect on neurons in the brain, and it has been suggested that it may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole in lab experiments is its unique properties. This compound has been found to have potential as an antitumor agent, and it has been shown to induce apoptosis in cancer cells. Additionally, it has been used as a fluorescent probe for the detection of zinc ions in biological samples. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to fully understand the toxicity profile of this compound.
Orientations Futures
There are several future directions for research on 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole. One area of research could focus on the development of this compound as an antitumor agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Another area of research could focus on the use of this compound as a fluorescent probe for the detection of other metal ions in biological samples. Finally, further studies are needed to fully understand the toxicity profile of this compound, which could help to guide its use in future research.
Conclusion
In conclusion, 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields. This compound has been found to have potential as an antitumor agent, and it has been shown to induce apoptosis in cancer cells. Additionally, it has been used as a fluorescent probe for the detection of zinc ions in biological samples. Further research is needed to fully understand the potential applications of this compound, as well as its toxicity profile.
Méthodes De Synthèse
The synthesis of 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole can be achieved through a multistep process. The first step involves the reaction of 2-aminobenzenethiol with 4-nitrobenzyl chloride to form 2-(4-nitrobenzyloxy)benzenethiol. The second step involves the reaction of the 2-(4-nitrobenzyloxy)benzenethiol with 2-chloroacetaldehyde to form 2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole.
Applications De Recherche Scientifique
2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole has been used in various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry. It has been found to have potential as an antitumor agent, and it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe for the detection of zinc ions in biological samples.
Propriétés
IUPAC Name |
2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-16(18)10-5-7-11(8-6-10)19-9-14-15-12-3-1-2-4-13(12)20-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHZNRFCKBFYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {2-bromo-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5380944.png)
![N,3,4-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5380957.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5380966.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5380977.png)

![6-fluoro-4-[(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-2(1H)-quinolinone](/img/structure/B5380996.png)

![1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B5381011.png)
![4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5381016.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B5381017.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine](/img/structure/B5381036.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[(2-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381037.png)
![3,5-difluoro-4-methoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5381045.png)
